An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Chloromethyl)-2,4,6-trimethylpyridine
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(Chloromethyl)-2,4,6-trimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chloromethyl)-2,4,6-trimethylpyridine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The unique structural combination of a sterically hindered and electron-rich trimethylpyridine (collidine) core with a reactive chloromethyl group at the 3-position makes it a versatile building block for the synthesis of novel molecules. The trimethylpyridine moiety offers enhanced stability and solubility in organic solvents, while the chloromethyl group serves as a key handle for introducing a wide range of functional groups through nucleophilic substitution reactions.
Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical and biological systems, influencing reaction kinetics, purification strategies, formulation development, and ultimately, its efficacy and safety in potential applications.
Physicochemical Properties
As of the latest literature review, specific experimental data for the physical properties of 3-(Chloromethyl)-2,4,6-trimethylpyridine and its hydrochloride salt (CAS Number: 2060041-19-0) are not widely published. However, we can infer certain characteristics and provide a comparative context by examining the properties of the parent molecule, 2,4,6-trimethylpyridine.
Contextual Data: Physical Properties of 2,4,6-Trimethylpyridine (Collidine)
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -44.5 °C |
| Boiling Point | 170-172 °C |
| Density | 0.913 g/mL at 20 °C |
| Solubility in Water | 35 g/L at 20 °C |
| pKa | 7.43 at 25 °C |
The introduction of a chloromethyl group at the 3-position of the 2,4,6-trimethylpyridine ring is expected to influence these properties. The molecular weight will increase, and the presence of the polar C-Cl bond may affect the melting point, boiling point, and solubility profile. The hydrochloride salt, 3-(Chloromethyl)-2,4,6-trimethylpyridine hydrochloride (Molecular Formula: C₉H₁₃Cl₂N, Molecular Weight: 206.11), is anticipated to be a solid with significantly higher water solubility compared to the freebase.
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for determining the key physical properties of 3-(Chloromethyl)-2,4,6-trimethylpyridine. These protocols are designed to be self-validating and provide a clear rationale for each step.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound. For the hydrochloride salt of 3-(Chloromethyl)-2,4,6-trimethylpyridine, a sharp melting range suggests a high degree of purity.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the crystalline hydrochloride salt is finely ground to a powder. The open end of a capillary tube is pressed into the powder.
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Loading the Capillary: The capillary tube is inverted and tapped gently to pack the solid into the closed end. A sample height of 2-3 mm is ideal for accurate measurement.
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Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
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Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Causality Behind Experimental Choices:
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Fine Grinding: Ensures uniform heat transfer throughout the sample.
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Controlled Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For the freebase of 3-(Chloromethyl)-2,4,6-trimethylpyridine, which is likely a liquid, the boiling point is a key physical constant.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
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Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
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Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
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Observation: As the liquid heats, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed.
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Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality Behind Experimental Choices:
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Inverted Capillary: Traps vapor of the liquid. The emergence of a steady stream of bubbles indicates that the vapor pressure of the liquid equals the atmospheric pressure.
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Thiele Tube: Ensures uniform heating of the sample through convection currents in the oil.
Caption: Workflow for Micro Boiling Point Determination.
Solubility Profile
Determining the solubility in a range of solvents is crucial for purification (recrystallization, chromatography) and formulation.
Methodology: Qualitative Solubility Testing
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Solvent Selection: A panel of representative solvents is chosen, including water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and organic solvents like ethanol, acetone, and dichloromethane.
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Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
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Observation: The mixture is agitated vigorously. The solubility is observed and recorded as soluble, partially soluble, or insoluble.
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Interpretation:
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Solubility in water suggests the presence of polar functional groups.
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Solubility in 5% HCl indicates a basic character (likely due to the pyridine nitrogen).
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Insolubility in 5% NaOH and 5% NaHCO₃ would confirm the absence of acidic functional groups.
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Solubility in organic solvents provides information for selecting appropriate solvent systems for reactions and chromatography.
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Causality Behind Experimental Choices:
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Acid/Base Solvents: The use of acidic and basic solutions probes the acid-base properties of the molecule, which is fundamental to its chemical behavior. The pyridine nitrogen is expected to be protonated by HCl, forming a soluble salt.
Caption: Workflow for Qualitative Solubility Profiling.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules.
Methodology:
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ for the freebase, DMSO-d₆ or D₂O for the hydrochloride salt) in an NMR tube.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
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Expected ¹H NMR Features:
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A singlet for the chloromethyl (-CH₂Cl) protons.
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Singlets for the three methyl groups on the pyridine ring.
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A singlet for the remaining aromatic proton on the pyridine ring.
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Expected ¹³C NMR Features:
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A signal for the chloromethyl carbon.
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Signals for the three methyl carbons.
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Signals for the aromatic carbons of the pyridine ring.
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b. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
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Sample Preparation: A thin film of the liquid freebase can be analyzed between two salt plates (NaCl or KBr). The solid hydrochloride salt can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
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Expected Key Absorptions:
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C-H stretching vibrations from the aromatic and methyl groups (around 3000 cm⁻¹).
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C=C and C=N stretching vibrations from the pyridine ring (in the 1600-1400 cm⁻¹ region).
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A C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region).
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c. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) is determined, confirming the molecular weight. The fragmentation pattern can provide further structural information. For 3-(Chloromethyl)-2,4,6-trimethylpyridine, a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.
Safety and Handling
Based on related chloromethylpyridine compounds, 3-(Chloromethyl)-2,4,6-trimethylpyridine should be handled with care. It is likely to be a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
While specific experimental data for 3-(Chloromethyl)-2,4,6-trimethylpyridine remains to be published, this guide provides a comprehensive framework for its physicochemical characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the key physical properties of this versatile compound. This information is essential for advancing its application in drug discovery, materials science, and other areas of chemical research. The contextual data from 2,4,6-trimethylpyridine serves as a valuable baseline for understanding the expected properties of its chloromethyl derivative.
References
- Note: As specific literature for the synthesis and characterization of 3-(Chloromethyl)-2,4,6-trimethylpyridine was not identified in the search, this reference section provides sources for the general experimental techniques described. In a real-world scenario, this section would be populated with citations to the specific literature where the compound's properties were reported.
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
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Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [URL: https://www.cengage.com/c/macroscale-and-microscale-organic-experiments-7e-williamson/9781305604459/]
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Sigma-Aldrich. Safety Data Sheet for 2,4,6-Trimethylpyridine. [A specific, valid URL would be inserted here from a supplier's website].
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National Institute of Standards and Technology. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/chemistry/]
